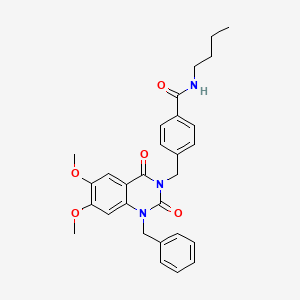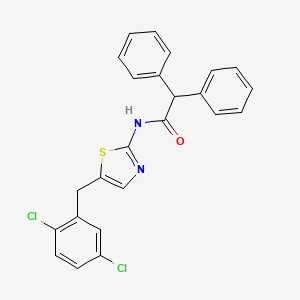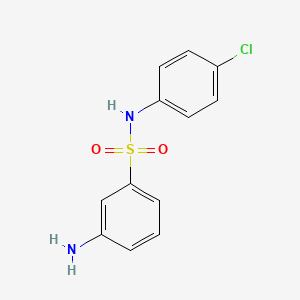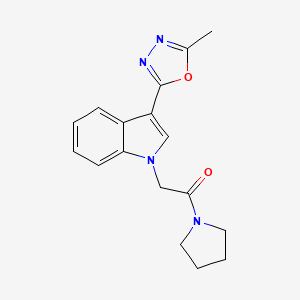![molecular formula C25H22ClNO5S B3008447 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 866810-01-7](/img/structure/B3008447.png)
3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse pharmacological activities and are components of various medicinal agents. The specific compound appears to be a complex molecule with potential sulfonyl and methoxy functional groups, which may contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and reagents. In the provided data, the synthesis of thieno[3,2-f]quinolin-7(6H)-one derivatives is described, which involves the reductive cleavage of a disulfide, followed by reactions with aryloxybut-2-ynylthio compounds and subsequent conversion into sulfoxides and monothio-hemiacetals . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies involving the formation of sulfoxides and subsequent rearrangements could potentially be applied.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. The presence of substituents like chlorophenyl, methoxy, and methylbenzyl groups can significantly influence the electronic distribution and steric hindrance within the molecule. These factors are crucial in determining the molecule's reactivity and interaction with biological targets. The papers provided do not offer specific insights into the molecular structure analysis of the compound .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the aromatic nature of the quinoline ring. The sulfonyl group is a good leaving group, which can facilitate nucleophilic substitution reactions. The methoxy groups may be involved in demethylation or participate in reactions with electrophiles. The provided papers do not discuss the chemical reactions of the specific compound but studying similar quinoline derivatives can provide insights into possible reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives like the compound are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the compound's acidity, basicity, solubility, and stability. The sulfonyl group may increase the compound's solubility in polar solvents, while the methoxy groups could contribute to its overall stability. The papers provided do not provide specific data on the physical and chemical properties of the compound .
科学的研究の応用
Synthetic Pathways and Chemical Properties
Researchers have developed efficient synthetic routes for related compounds, highlighting their potential in creating novel chemical entities. For instance, methods for synthesizing metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate demonstrate the use of protective groups and novel synthetic pathways to achieve high-yield production of complex molecules (Mizuno et al., 2006). Such methodologies can be applied to the synthesis of 3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one, offering insights into its potential chemical manipulations and applications in drug development and other areas.
Antimicrobial and Antifungal Activities
Compounds bearing the sulfonamide fragment, similar in structure to the discussed compound, have been evaluated for their antimicrobial and antifungal activities. A study demonstrated that these compounds exhibited remarkable antibacterial and antifungal activities, highlighting their potential as leads in the development of new antimicrobial agents (Patel et al., 2010). This suggests that this compound could be explored for similar biological activities.
Photoelectric Conversion and Dye Sensitization
The exploration of hemicyanine derivatives for photoelectrochemical applications indicates a potential avenue for the use of related quinoline derivatives in material sciences. These compounds have been applied in dye-sensitized solar cells, demonstrating efficient charge separation and energy conversion yields (Wang et al., 2000). The structural similarity suggests that this compound could be investigated for its photoelectric properties and applications in solar energy conversion.
Antioxidant Properties
The study of coumarin-fused quinolines for their ability to quench radicals and inhibit DNA oxidation opens another potential application area. These compounds, particularly those with ferrocenyl-substituted pyrano[3,2-g]quinolin-2-one skeletons, showed significant antioxidant activities (Xi & Liu, 2015). Given the structural features of this compound, similar investigations could reveal its potential as an antioxidant agent.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5S/c1-16-4-6-17(7-5-16)14-27-15-24(33(29,30)19-10-8-18(26)9-11-19)25(28)20-12-22(31-2)23(32-3)13-21(20)27/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYVRGKYZSGQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B3008367.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3008368.png)


![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)
![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008374.png)
![2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one](/img/structure/B3008376.png)
![4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3008378.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008380.png)

![5-[(4-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3008386.png)